molecular formula C29H26O4 B10792579 3-(4-(3-Butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid

3-(4-(3-Butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid

Cat. No.: B10792579
M. Wt: 438.5 g/mol
InChI Key: TVYDNXHHJPRCGC-WOJGMQOQSA-N
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Description

3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound featuring a naphthalene core substituted with a butyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential applications in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can undergo conjugation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyphenyl group in 3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid allows for unique hydrogen bonding interactions and increased reactivity compared to its methoxy and amino analogs. This makes it particularly valuable in applications requiring specific binding interactions and reactivity profiles .

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-3-[4-[3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C29H26O4/c1-2-3-6-23-19-22-7-4-5-8-26(22)29(28(23)21-12-14-24(30)15-13-21)33-25-16-9-20(10-17-25)11-18-27(31)32/h4-5,7-19,30H,2-3,6H2,1H3,(H,31,32)/b18-11+

InChI Key

TVYDNXHHJPRCGC-WOJGMQOQSA-N

Isomeric SMILES

CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

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